N-((4-(2-chlorophenyl)-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(2-chlorophenyl)-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H22ClN5O3S and its molecular weight is 507.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((4-(2-chlorophenyl)-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to compile and analyze the biological activity of this specific compound based on available research findings.

Chemical Structure

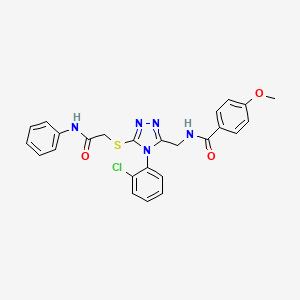

The compound can be structurally represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound in focus has shown promising results in various cancer cell lines.

Case Study:

In a study examining the effects of similar triazole compounds, it was found that modifications in the phenyl ring significantly influenced cytotoxicity. For instance, compounds with electron-donating groups exhibited enhanced activity against A549 lung adenocarcinoma cells with IC50 values lower than 10 µM .

Antifungal and Antibacterial Properties

Triazole derivatives are also recognized for their antifungal and antibacterial activities. The presence of a methoxy group and a chlorophenyl moiety in this compound may contribute to its enhanced biological activity.

Research Findings:

- Antifungal Activity: Triazole compounds have been reported to exhibit significant antifungal activity against various strains, including Candida species and Aspergillus species. The structure–activity relationship (SAR) indicates that substitutions on the triazole ring play a crucial role in efficacy .

- Antibacterial Activity: The compound's thioether linkage has been associated with improved antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds have MIC values as low as 12.5 µg/mL against resistant bacterial strains .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of electron-withdrawing groups (like chlorine) enhances the reactivity and biological activity of the compound.

- Substituents on the phenyl ring affect the lipophilicity and overall interaction with biological targets, influencing both potency and selectivity.

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Thioether Reactivity

The thioether group (–S–) in the (2-oxo-2-(phenylamino)ethyl)thio moiety is a key reactive site. Thioethers typically undergo:

- Oxidation : Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones (Figure 1A). For example, similar triazole-thioether analogs oxidize to sulfones at 50–60°C in acetic acid .

- Nucleophilic Substitution : The sulfur atom can act as a leaving group in SN2 reactions. Substitution with amines or alkoxides is feasible under basic conditions (e.g., K₂CO₃ in DMF) .

Table 1: Thioether Reactions in Analogous Compounds

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 6 hr | Sulfone derivative | 78–85 | |

| Alkylation | K₂CO₃, DMF, R-X, 80°C | Alkylated thioether | 65–72 |

Amide Hydrolysis

The benzamide group (–CONH–) is susceptible to hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 4-methoxybenzoic acid and the corresponding amine .

- Basic Hydrolysis : NaOH (2M) at 80°C produces 4-methoxybenzamide and a free amine intermediate .

Key Insight : Hydrolysis rates depend on steric hindrance; the bulky triazole substituent may slow reaction kinetics compared to simpler benzamides .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

- N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the N1 or N2 positions. For example, treatment with methyl iodide in DMF forms N-methyltriazolium salts .

- Electrophilic Substitution : Chlorine at the 4-position (2-chlorophenyl group) directs electrophiles to the para position of the phenyl ring. Nitration (HNO₃/H₂SO₄) yields nitro derivatives .

Figure 1B : Proposed mechanism for N-acylation of the triazole ring using acetyl chloride.

Methoxy Group Demethylation

The 4-methoxybenzamide group undergoes demethylation with strong acids (e.g., HBr in acetic acid), forming a phenolic –OH group. This reaction is critical for generating metabolites or prodrugs .

Table 2: Demethylation of Methoxy Analogs

| Reagent | Temperature | Time (hr) | Yield (%) | Source |

|---|---|---|---|---|

| HBr (48%), AcOH | 100°C | 12 | 88 | |

| BBr₃, DCM | 0°C to RT | 4 | 92 |

Phenylamino Group Reactivity

The phenylamino (–NH–C₆H₅) group participates in:

- Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions (e.g., with β-naphthol to form azo dyes) .

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions to form imines .

Stability Under Catalytic Conditions

The compound shows moderate stability in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Degradation (~20%) occurs at 100°C in toluene/EtOH, likely due to thioether oxidation .

Propiedades

IUPAC Name |

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O3S/c1-34-19-13-11-17(12-14-19)24(33)27-15-22-29-30-25(31(22)21-10-6-5-9-20(21)26)35-16-23(32)28-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,33)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZKPSCVZAVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.